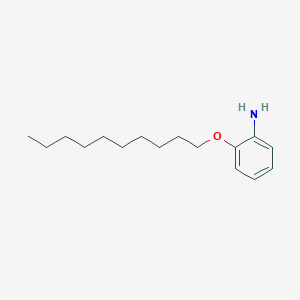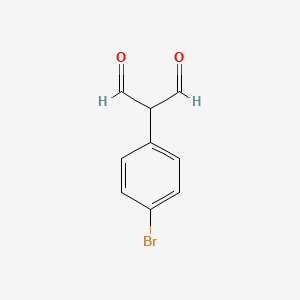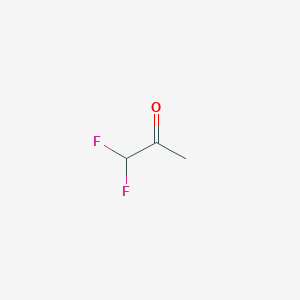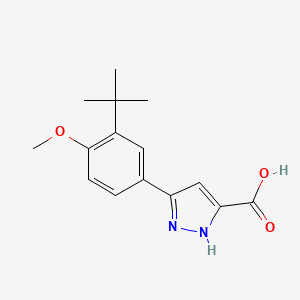
5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. The presence of the tert-butyl and methoxyphenyl groups suggests that the compound may have unique physical and chemical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction and provides a versatile synthesis pathway for related compounds . Additionally, the synthesis of 3,5-diaryl-1H-pyrazoles has been achieved by condensation of 1,3-diketones with hydrazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, with the potential for tautomerism as observed in some 3,5-diaryl-1H-pyrazoles . The presence of substituents like tert-butyl and methoxyphenyl groups can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability and properties of the crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with electrophiles can lead to a range of products, including pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . The reactivity of the amino groups in the pyrazole ring is a key factor in these transformations. The compound of interest may also undergo similar reactions, depending on the reactivity of the carboxylic acid group and the substituents on the phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the introduction of tert-butyl and methoxy groups can affect the compound's solubility, melting point, and stability . The crystal structure analysis of related compounds has shown that intermolecular hydrogen bonds can lead to the formation of dimers and more complex supramolecular structures . These interactions are important for understanding the compound's behavior in different environments and could be relevant for its potential applications.
Scientific Research Applications
Crystal Structure and Spectroscopy
- Crystal Structure and Spectroscopic Evaluations : A detailed spectroscopic investigation of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was performed, revealing intermolecular hydrogen bonds in the crystal packing. The small energy gap between the frontier molecular orbitals indicates the molecule's potential for nonlinear optical activity, showcasing its applicability in material sciences and optoelectronics (Tamer et al., 2015).
Molecular Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Research into the synthesis, structural, and spectroscopic evaluation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, including pyrazolo[1,5-a]pyrimidine, provided insights into their molecular structure and potential biomedical applications. In vitro cytotoxic activity against specific carcinoma cells was evaluated, hinting at potential therapeutic uses (Hassan et al., 2014).
properties
IUPAC Name |
3-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)10-7-9(5-6-13(10)20-4)11-8-12(14(18)19)17-16-11/h5-8H,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGSNBYNPMOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-tert-butyl-4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

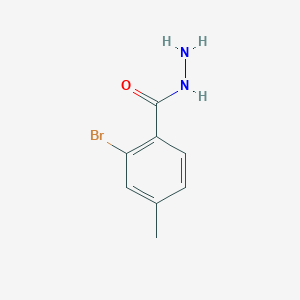

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)


![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)
